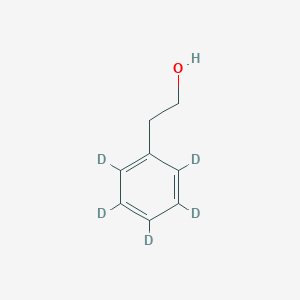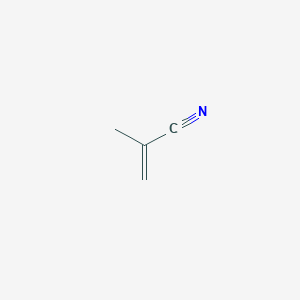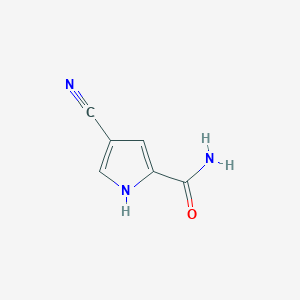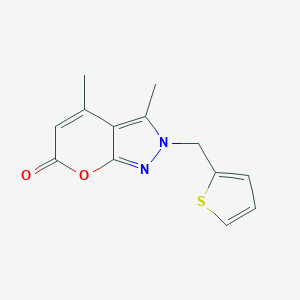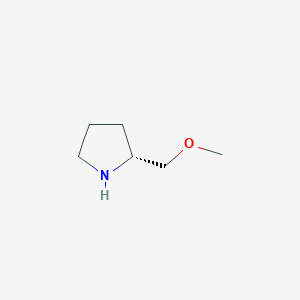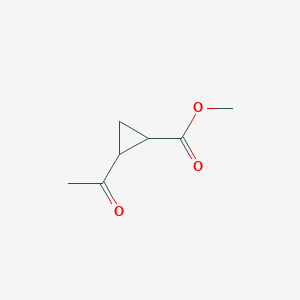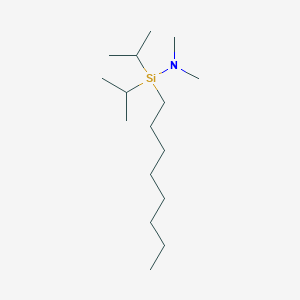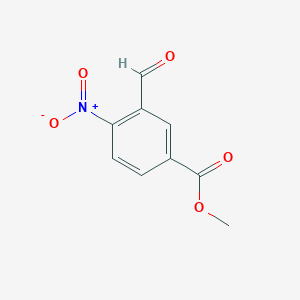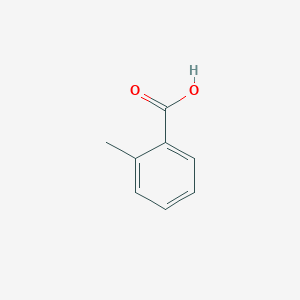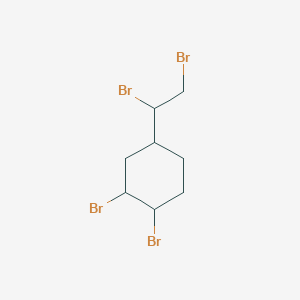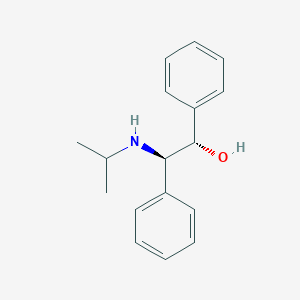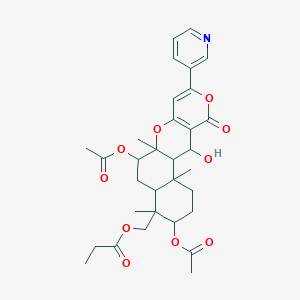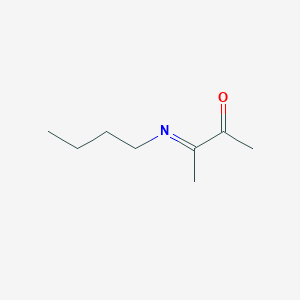
2-Butanone, 3-(butylimino)-, (E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 3-(butylimino)-, (E)-(9CI), also known as Ethylidene-4-phenyl-2-butanone, is a chemical compound that is widely used in scientific research. It is a yellow liquid with a strong odor and is soluble in water and organic solvents. This compound has been studied for its various applications in the field of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 3-(butylimino)-, (E)-(9CI) is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as the Michael addition and the Mannich reaction. It can also act as a chiral auxiliary in asymmetric synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Butanone, 3-(butylimino)-, (E)-(9CI). However, it has been reported to exhibit antifungal and antibacterial activities. It has also been studied for its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Butanone, 3-(butylimino)-, (E)-(9CI) in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations is its toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Direcciones Futuras
There are several future directions for the research on 2-Butanone, 3-(butylimino)-, (E)-(9CI). One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as an anticancer agent and its mechanism of action. Additionally, the compound could be further studied for its potential as an antimicrobial agent or as a chiral auxiliary in asymmetric synthesis.
Métodos De Síntesis
The synthesis of 2-Butanone, 3-(butylimino)-, (E)-(9CI) can be achieved through various methods. One of the most common methods is the condensation of ethyl acetoacetate with benzylamine in the presence of acetic acid. This reaction yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
2-Butanone, 3-(butylimino)-, (E)-(9CI) has been extensively studied for its various scientific research applications. It has been used as a building block in the synthesis of various organic compounds, such as chiral ligands, heterocycles, and pharmaceuticals. It has also been used as a key intermediate in the synthesis of natural products, such as alkaloids and terpenes.
Propiedades
Número CAS |
140405-47-6 |
|---|---|
Nombre del producto |
2-Butanone, 3-(butylimino)-, (E)-(9CI) |
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
3-butyliminobutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-4-5-6-9-7(2)8(3)10/h4-6H2,1-3H3 |
Clave InChI |
AJIMPXKERCVJCZ-UHFFFAOYSA-N |
SMILES |
CCCCN=C(C)C(=O)C |
SMILES canónico |
CCCCN=C(C)C(=O)C |
Sinónimos |
2-Butanone, 3-(butylimino)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



